molecular formula C18H15N5O B4692585 2-(2-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

2-(2-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Cat. No. B4692585
M. Wt: 317.3 g/mol
InChI Key: OOXPMGRKYDVDNB-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole, also known as MOT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. The compound is synthesized through a multistep process involving the reaction of various reagents, and its structure has been confirmed through spectroscopic techniques.

Scientific Research Applications

Synthesis and Characterization

  • A study by Obushak et al. (2008) detailed the synthesis of 5-substituted 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles, providing insights into the chemical reactions and pathways involved in creating such compounds (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).
  • Another study by Vankadari et al. (2018) synthesized a series of new triazolyl derived 1,3,4-oxadiazoles, confirming the structures of these compounds through various spectroscopic analyses (Venkatagiri et al., 2018).

Antimicrobial Activity

  • The antimicrobial properties of these compounds have been extensively studied. For example, Tien et al. (2016) tested derivatives for their antimicrobial activity against bacteria, mold, and yeast (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
  • Similarly, Sindhu et al. (2013) explored the effect of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles on in vitro growth of microorganisms causing microbial infection (Sindhu et al., 2013).

Anticancer Applications

  • The potential anticancer properties of these compounds were also explored. Ravinaik et al. (2021) synthesized a series of substituted derivatives and evaluated them for anticancer activity against various cancer cell lines, showing promising results (Ravinaik et al., 2021).

Chemical Properties and Applications

  • Bumagin et al. (2018) synthesized new substituted triazoles, including 1,3,4-oxadiazole derivatives, and evaluated them as ligands in palladium(II) complexes for catalysis in aqueous media (Bumagin et al., 2018).

Other Studies

  • Additional studies have explored various aspects of these compounds, including their synthesis, structural characterization, and potential applications in different fields of science and medicine. These studies include the work of Tsitsa et al. (1989) on anticonvulsive activity and the work of Dürüst et al. (2012) on anti-protozoal activity (Tsitsa et al., 1989), (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

properties

IUPAC Name

2-(2-methylphenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-12-8-6-7-11-15(12)17-20-21-18(24-17)16-13(2)23(22-19-16)14-9-4-3-5-10-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXPMGRKYDVDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)C3=C(N(N=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
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2-(2-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
Reactant of Route 3
2-(2-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-(2-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
Reactant of Route 5
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2-(2-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
Reactant of Route 6
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2-(2-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

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